Myrianthic acid

Descripción general

Descripción

Myrianthic acid is a natural triterpenoid compound characterized by an ursane skeleton. It is isolated from the roots of Myrianthus arboreus and Oenothera maritima Nutt. (Onagraceae) . This compound has garnered significant interest due to its potential biological activities, particularly its anticancer properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of myrianthic acid involves the extraction from natural sources such as Myrianthus arboreus and Oenothera maritima Nutt. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural abundance and the complexity of its structure. advancements in biotechnological methods and synthetic biology could pave the way for more efficient production techniques in the future.

Análisis De Reacciones Químicas

Types of Reactions: Myrianthic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties in detail.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce alcohols or other reduced forms of this compound.

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties

- Recent studies have demonstrated that myrianthic acid exhibits significant antiproliferative activity against various cancer cell lines, particularly breast cancer cells. It has been shown to inhibit the enzyme fatty acid synthase (FAS), which plays a crucial role in cancer cell proliferation .

- In a preclinical study, this compound was evaluated for its cytotoxic effects on human tumor models overexpressing FAS, including MCF-7 (estrogen-responsive) and MDA-MB-231 (triple-negative) breast adenocarcinoma cells. The results indicated that this compound effectively reduced cell viability in these models while sparing normal cells .

- Antioxidant Activity

- Inhibitory Effects on Thrombin

Drug Development

- Target Identification : Utilizing advanced techniques such as drug affinity responsive target stability (DARTS) and mass spectrometry, researchers have identified FAS as a primary target for this compound. This finding opens avenues for developing novel anticancer therapies based on this compound's structure and mechanism of action .

- Molecular Docking Studies : Computational analyses have provided insights into the binding interactions between this compound and FAS, suggesting that specific structural moieties of this compound could be leveraged to enhance its efficacy as a therapeutic agent .

Case Studies

Mecanismo De Acción

Myrianthic acid exerts its effects primarily by inhibiting fatty acid synthase, an enzyme involved in lipid biosynthesis. This inhibition disrupts the metabolic processes of tumor cells, leading to reduced proliferation and increased apoptosis . The molecular docking studies have provided insights into the precise interactions between this compound and fatty acid synthase, highlighting its potential as a therapeutic agent.

Comparación Con Compuestos Similares

Ursolic Acid: Another triterpenoid with similar anticancer properties.

Oleanolic Acid: Known for its anti-inflammatory and anticancer activities.

Betulinic Acid: Exhibits anticancer and antiviral properties.

Uniqueness: Myrianthic acid is unique due to its specific inhibition of fatty acid synthase, which is not as prominently observed in other similar triterpenoids. This specificity makes it a valuable compound for targeted cancer therapy .

Actividad Biológica

Myrianthic acid, a natural triterpenoid derived from the roots of Myrianthus arboreus and Oenothera maritima, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic implications.

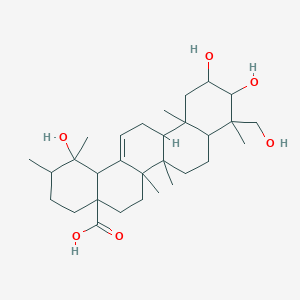

Chemical Structure and Properties

This compound is characterized by an ursane skeleton , which is common among many bioactive triterpenes. Its structural features contribute to its biological efficacy, particularly in inhibiting specific enzymes involved in cancer cell proliferation.

Inhibition of Fatty Acid Synthase (FAS)

Recent studies have identified fatty acid synthase (FAS) as a primary target of this compound. FAS is crucial for lipid biosynthesis and is often overexpressed in various cancers. The interaction between this compound and FAS was elucidated using advanced proteomic techniques, including Drug Affinity Responsive Target Stability (DARTS) and targeted-Limited Proteolysis coupled with Mass Spectrometry (t-LiP-MS). These studies demonstrated that this compound effectively inhibits FAS activity, leading to reduced proliferation of tumor cells.

- Key Findings :

- This compound exhibited moderate antiproliferative activity against cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values in the low micromolar range after 48 and 72 hours of treatment .

- In healthy cell lines (e.g., MCF-10A), this compound showed minimal cytotoxic effects, indicating a selective action towards cancer cells .

In Vitro Studies

A series of in vitro assays were conducted to assess the biological activity of this compound:

- Cell Proliferation Assays : this compound was tested on various cancer cell lines, showing significant inhibition of cell growth at concentrations as low as 10 µM.

- FAS Activity Assay : The enzyme activity was measured in the presence of this compound, demonstrating a dose-dependent inhibition compared to controls .

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 12.5 | 48 hours |

| MDA-MB-231 | 15.0 | 72 hours |

| MCF-10A (healthy) | >50 | 72 hours |

In Vivo Studies

While most research has focused on in vitro findings, preliminary in vivo studies suggest that this compound may also exhibit antitumor effects in animal models. Further research is necessary to validate these findings.

Antimalarial Activity

In addition to its anticancer properties, this compound has been investigated for its potential antimalarial effects. Extracts containing this compound demonstrated significant activity against Plasmodium species in both in vitro and murine models:

Propiedades

IUPAC Name |

1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOKATFNRPZIIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

89786-84-5 | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126 °C | |

| Record name | Myrianthic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of myrianthic acid?

A: this compound has the molecular formula C30H48O5 and a molecular weight of 488.71 g/mol. [, ]

Q2: Are there any notable spectroscopic data for this compound?

A: Researchers commonly use spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate the structure of natural products like this compound. For instance, one study employed 1D and 2D NMR, along with high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), to confirm the structure of this compound isolated from Sarcosperma affinis Gagnep. []

Q3: How do structural modifications of this compound influence its biological activity?

A: While specific SAR studies focusing solely on this compound are limited in the provided abstracts, research on related triterpenoids suggests that structural modifications can significantly impact their activity. For example, a study investigating pentacyclic triterpenoids from Campsis grandiflora found that ursolic acid (structurally similar to this compound) displayed greater insulin-mimetic and insulin-sensitizing activities compared to this compound. This difference in activity highlights the importance of specific structural features for optimal biological effects. []

Q4: What in vitro or in vivo studies have been conducted to assess the efficacy of this compound?

A4: Research has explored the biological activities of this compound using various models:

- Anticancer activity: A study found that this compound, among other triterpenes isolated from Potentilla chinesis, exhibited anticancer activities. []

- Antimicrobial and Antiquorum Sensing Activity: this compound, isolated from Pulicaria undulata L., displayed minimal antimicrobial and antiquorum-sensing activities compared to phenolic compounds from the same plant. []

- Inhibition of Foam Cell Formation: this compound, isolated from the leaves of Rubus allegheniensis, demonstrated moderate inhibitory activity on foam cell formation in human monocyte-derived macrophages induced by acetylated low-density lipoproteins. []

Q5: What analytical techniques are employed to identify and quantify this compound in plant extracts?

A5: Researchers commonly use a combination of techniques to isolate, identify, and quantify this compound:

- Chromatography: Various chromatographic methods, such as silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC), are employed to separate this compound from other compounds in plant extracts. [, , , , , ]

- Spectroscopy: NMR and MS serve as essential tools for structural elucidation and confirmation of this compound. []

Q6: What are some key historical milestones in the research of this compound?

A: One of the earliest studies identified and isolated this compound from the rootwood of Myrianthus arboreus, a plant known for its medicinal properties in certain cultures. [] While this discovery marked a crucial step, research on this compound is ongoing, with scientists continuing to explore its biological activities and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.